3-(4-bromoanilino)-1-(4-nitrophenyl)propan-1-one
Overview
Description
3-(4-bromoanilino)-1-(4-nitrophenyl)propan-1-one is an organic compound that features both bromine and nitro functional groups attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromoanilino)-1-(4-nitrophenyl)propan-1-one typically involves a multi-step process:
Bromination: The addition of a bromine atom to the aromatic ring, which can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the brominated and nitrated aromatic rings through a carbonyl group, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromoanilino)-1-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines, often in the presence of a base.
Major Products
Oxidation: 3-(4-aminoanilino)-1-(4-nitrophenyl)propan-1-one.
Reduction: 3-(4-bromoanilino)-1-(4-nitrophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromoanilino)-1-(4-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where brominated and nitrated compounds have shown efficacy.
Industry: Utilized in the production of dyes, pigments, and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism of action of 3-(4-bromoanilino)-1-(4-nitrophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and nitro groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloroanilino)-1-(4-nitrophenyl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-(4-fluoroanilino)-1-(4-nitrophenyl)propan-1-one: Similar structure but with a fluorine atom instead of bromine.
3-(4-methoxyanilino)-1-(4-nitrophenyl)propan-1-one: Similar structure but with a methoxy group instead of bromine.
Uniqueness
3-(4-bromoanilino)-1-(4-nitrophenyl)propan-1-one is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity and binding affinity in biological systems, while the nitro group can influence its electronic properties and reactivity in chemical reactions.
Properties
IUPAC Name |
3-(4-bromoanilino)-1-(4-nitrophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-3-5-13(6-4-12)17-10-9-15(19)11-1-7-14(8-2-11)18(20)21/h1-8,17H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBQORNUUOYHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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